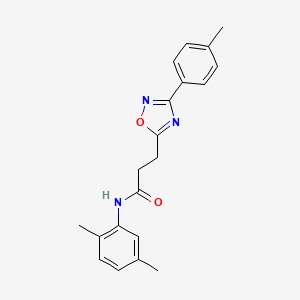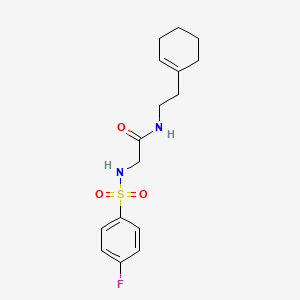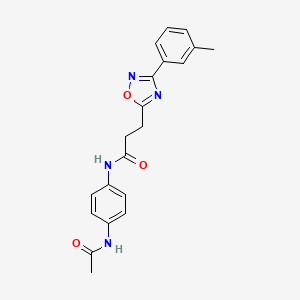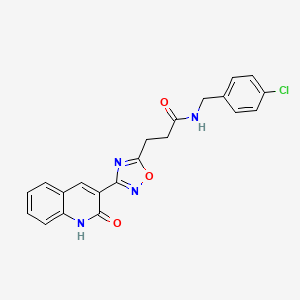
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based antitumor agents and has been shown to possess potent antitumor activity against a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule assembly and cell cycle arrest at the G2/M phase. This ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its potent antitumor activity against a variety of cancer cell lines. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its limited solubility in water, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide as a cancer therapy. One potential direction is the development of new formulations that improve the solubility of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, making it easier to administer in clinical settings. Another potential direction is the development of combination therapies that incorporate N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide with other cancer therapies to enhance its antitumor activity. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide and its potential applications in cancer treatment.
Synthesemethoden
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with m-toluidine in the presence of a reducing agent to produce the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-3-5-22(12-16)27(25(30)18-8-10-21(11-9-18)28(31)32)15-20-14-19-7-6-17(2)13-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENKDXBYAVGPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)


![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)






